2-Ethylhexyl isocyanate
Overview
Description
2-Ethylhexyl isocyanate is an organic compound with the molecular formula C9H17NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is primarily used as an intermediate in the synthesis of various chemicals, including polymers and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl isocyanate can be synthesized through several methods. One common method involves the reaction of 2-ethylhexylamine with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to form the isocyanate :
R-NH2+COCl2→R-NH-(C=O)Cl→R-N=C=O+2HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as oxalyl chloride. This method reduces the hazards associated with phosgene handling .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylhexyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcohol Reaction: Reacts with alcohols to form carbamates (urethanes), catalyzed by tertiary amines or metal salts.
Amines Reaction: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts (e.g., tin, iron, mercury).
Amines: No specific catalyst required.
Major Products:
Carbamates (Urethanes): Formed from reactions with alcohols.
Substituted Ureas: Formed from reactions with amines.
Scientific Research Applications
2-Ethylhexyl isocyanate is utilized in various scientific research applications, including:
Polymer Chemistry: Used as a building block in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings.
Pharmaceuticals: Serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Material Science: Employed in the development of advanced materials with specific properties, such as high durability and resistance to chemicals.
Mechanism of Action
The mechanism of action of 2-ethylhexyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) is electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is crucial in its role as an intermediate in various chemical syntheses .
Comparison with Similar Compounds
- Ethyl isocyanate
- Phenyl isocyanate
- Octadecyl isocyanate
Comparison: 2-Ethylhexyl isocyanate is unique due to its branched alkyl chain, which imparts specific physical and chemical properties. Compared to ethyl isocyanate, it has a higher molecular weight and boiling point, making it suitable for applications requiring higher thermal stability .
Properties
IUPAC Name |
3-(isocyanatomethyl)heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-3-5-6-9(4-2)7-10-8-11/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDCTKUOBUNTTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504400 | |
Record name | 3-(Isocyanatomethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20392-34-1 | |
Record name | 3-(Isocyanatomethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylhexyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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